N-[2-(2-methoxyphenoxy)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
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Overview
Description
N-[2-(2-METHOXYPHENOXY)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenoxy group and a hexahydrocinnolinyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-METHOXYPHENOXY)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE typically involves multiple steps. One common method includes the reaction of 2-(2-methoxyphenoxy)ethylamine with a suitable acylating agent to form the intermediate, which is then reacted with a hexahydrocinnolinone derivative under controlled conditions . The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like piperidine or pyrrolidine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-METHOXYPHENOXY)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction can produce a fully saturated amide .
Scientific Research Applications
N-[2-(2-METHOXYPHENOXY)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antifungal and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-METHOXYPHENOXY)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: These compounds share structural similarities and have been studied for their biological activities.
Quinolone Derivatives: Known for their pharmaceutical applications, these compounds also exhibit similar chemical properties.
Uniqueness
N-[2-(2-METHOXYPHENOXY)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H23N3O4 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenoxy)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
InChI |
InChI=1S/C19H23N3O4/c1-25-16-8-4-5-9-17(16)26-11-10-20-18(23)13-22-19(24)12-14-6-2-3-7-15(14)21-22/h4-5,8-9,12H,2-3,6-7,10-11,13H2,1H3,(H,20,23) |
InChI Key |
QLPSBDBRPSAUIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)CN2C(=O)C=C3CCCCC3=N2 |
Origin of Product |
United States |
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